molecular formula C11H9N5OS B6721901 N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

Cat. No.: B6721901
M. Wt: 259.29 g/mol
InChI Key: JVSTZXYTKGSSLQ-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of pyrazole, thiazole, and pyridine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-9(13-4-7-5-14-15-6-7)11-16-8-2-1-3-12-10(8)18-11/h1-3,5-6H,4H2,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSTZXYTKGSSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C(=O)NCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with thioamides under reflux conditions in ethanol, using triethylamine as a base . This reaction forms the thiazole ring, which is then further functionalized to incorporate the pyrazole and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-pyrazol-4-ylmethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is unique due to its specific combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

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